3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O2/c1-8-6-22-12-13(20-15(22)19-8)21(2)16(25)23(14(12)24)7-9-10(17)4-3-5-11(9)18/h3-6H,7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZVPIVLSUPKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure characterized by a dichlorobenzyl group attached to an imidazo[2,1-f]purine core. This structural configuration is significant as it influences the compound's interaction with biological targets.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities:
- Antidepressant Activity : The compound has been studied for its effects on serotonin receptors. It demonstrates intrinsic activity at the 5-HT_1A receptor, which is a target for antidepressant therapies. In animal models, it showed significant antidepressant-like effects in behavioral tests such as the forced swim test (FST) .
- Anxiolytic Effects : Similar studies have indicated that derivatives of this compound exhibit anxiolytic properties. For instance, compounds related to this imidazo[2,1-f]purine structure have been shown to possess anxiolytic-like activity in preclinical models .
The mechanism of action for this compound involves interaction with specific molecular targets such as neurotransmitter receptors. The binding affinity to the 5-HT_1A receptor suggests that it modulates serotonergic signaling pathways . Further studies are necessary to elucidate the precise biochemical pathways influenced by this compound.
Table 1: Summary of Biological Activities
Detailed Research Findings
In a study evaluating the pharmacokinetic properties of derivatives of imidazopurine compounds, researchers found that specific modifications to the structure could enhance receptor affinity and improve therapeutic profiles . The study utilized various animal models to assess behavioral outcomes and establish correlations between chemical structure and biological activity.
Another research project focused on synthesizing new derivatives based on the imidazo[2,1-f]purine scaffold. These derivatives were tested for their ability to inhibit specific enzymes involved in neurotransmitter metabolism. Results indicated promising inhibitory activity that could lead to further development of therapeutic agents targeting mood disorders .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-f]purines possess anticancer properties. Studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness comparable to standard antibiotics, suggesting potential applications in combating antibiotic-resistant bacteria.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. It is hypothesized to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Pharmacological Applications
The pharmacological potential of 3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is supported by various studies:
Receptor Interaction Studies
Computational modeling and molecular docking studies have been conducted to analyze the binding affinity of the compound to adenosine and serotonin receptors. These interactions are crucial for understanding its therapeutic mechanisms and optimizing its pharmacological properties.
Drug Development
Given its diverse biological activities, this compound is being explored for development into new therapeutic agents targeting cancer and infectious diseases. The unique structural features allow for modifications that can enhance efficacy and reduce side effects.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro and in vivo models. |
| Study 2 | Antimicrobial Efficacy | Showed significant activity against resistant strains of bacteria like MRSA. |
| Study 3 | Neuroprotective Mechanisms | Indicated reduced neuronal apoptosis in models of oxidative stress. |
Comparison with Similar Compounds
N3 Substitution
- Halogenated benzyl groups (e.g., 2,6-dichlorobenzyl, 2-chloro-6-fluorobenzyl):
- Alkyl chains (e.g., isohexyl, butyl):
N1/N7 Substitution
Preparation Methods
Core Structure Construction: Imidazo[2,1-f]Purine Skeleton
Starting Materials and Initial Functionalization
The imidazo[2,1-f]purine core is typically derived from xanthine derivatives, with 1,7-dimethylxanthine serving as a common precursor due to its commercial availability and reactivity. Bromination at the C-8 position is achieved using phosphorus tribromide (PBr₃) in dichloromethane, yielding 8-bromo-1,7-dimethylxanthine as a key intermediate. Alternative approaches employ 1,2-dibromoethane in dimethylformamide (DMF) under basic conditions (sodium hydride, 0°C to room temperature), forming a bromoethyl side chain prerequisite for subsequent cyclization.
Cyclization to Form the Imidazo Ring
Ring closure to construct the imidazo[2,1-f]purine system is accomplished via nucleophilic displacement reactions. Treatment of 8-bromoethyl-1,7-dimethylxanthine with aqueous ammonia or primary amines at elevated temperatures (80–100°C) induces intramolecular cyclization, forming the six-membered tetrahydropyrazine ring fused to the purine core. Microwave-assisted synthesis has emerged as a superior method, reducing reaction times from 12 hours to 30 minutes while maintaining yields above 65%. Critical parameters include solvent choice (dimethoxyethane preferred over DMF for reduced side products) and stoichiometric control of the amine nucleophile.
Table 1: Cyclization Conditions and Yields
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Dimethoxyethane | DIPEA | 80 | 12 | 68 |
| Toluene | Cs₂CO₃ | 100 | 6 | 72 |
| DMF | NaH | 120 (microwave) | 0.5 | 75 |
Purification and Characterization
Chromatographic Techniques
Crude reaction mixtures are purified via flash chromatography using gradients of dichloromethane and methanol (40:1 to 20:1). Preparative thin-layer chromatography (Prep-TLC) with silica gel GF₂₅₄ plates resolves closely eluting impurities, particularly regioisomers arising from incomplete alkylation. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >98% purity, essential for pharmacological evaluation.
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:
- ¹H NMR : A singlet at δ 3.42 ppm corresponds to the N-1 and N-7 methyl groups, while the 2,6-dichlorobenzyl protons appear as two doublets (δ 4.82–5.15 ppm).
- ¹³C NMR : The carbonyl carbons (C-2 and C-4) resonate at δ 155.6 and 151.2 ppm, respectively, with quaternary carbons of the imidazo ring between δ 140–145 ppm.
Mass spectrometry (ESI-TOF) validates molecular weight, showing [M+H]⁺ at m/z 423.04 (calculated 423.05).
Scale-Up Considerations and Industrial Adaptations
Continuous Flow Synthesis
Recent patents describe transitioning from batch to continuous flow reactors to enhance reproducibility. A tubular reactor with immobilized palladium catalysts facilitates Suzuki-Miyaura couplings for analogous purine derivatives, though direct application to 3-(2,6-dichlorobenzyl) variants remains exploratory.
Green Chemistry Approaches
Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency. Catalytic Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable benzylation at lower temperatures (50°C vs. 80°C), though yields drop marginally to 65%.
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step heterocyclic assembly. Key steps include:
- Core formation : Condensation of substituted purine precursors with dichlorobenzyl groups under nucleophilic substitution conditions. For example, N-alkylation of imidazo[2,1-f]purine intermediates with 2,6-dichlorobenzyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Optimization strategies : Adjusting stoichiometric ratios (e.g., 1.2:1 benzyl halide to purine base), using phase-transfer catalysts (e.g., tetrabutylammonium bromide), or microwave-assisted synthesis to reduce reaction time and improve yields (65–85% reported) .
Basic: Which analytical techniques are critical for structural validation?
Methodological Answer:
- Spectroscopy :
- Chromatography : HPLC-PDA (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Advanced: How to resolve discrepancies between crystallographic data and computational models?
Methodological Answer:
- Experimental validation : Perform single-crystal X-ray diffraction to resolve bond angles/planarity of the imidazo-purine core. Compare with DFT-optimized geometries (B3LYP/6-31G* basis set) .
- Statistical analysis : Use R-factors (<0.05) to evaluate model fit and RMSD values (<0.5 Å) for atomic positional deviations .
Advanced: Design strategies for SAR studies targeting the 2,6-dichlorobenzyl moiety
Methodological Answer:
- Analog synthesis : Replace 2,6-dichlorobenzyl with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) groups to probe steric/electronic effects .
- Activity assays : Test analogs in enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) using fluorescence polarization or radiometric methods. IC50 values and selectivity indices guide prioritization .
Advanced: Methodological framework for environmental fate studies
Methodological Answer:
- Laboratory studies :
- Field validation : Use mesocosm systems to simulate aquatic/terrestrial ecosystems and track bioaccumulation in model organisms (e.g., Daphnia magna) .
Basic: How to assess stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Quantify degradation products via UPLC-MS/MS over 24 hours .
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>200°C indicates robustness for storage) .
Advanced: Computational prediction of membrane permeability
Methodological Answer:
- Molecular dynamics (MD) : Simulate compound insertion into lipid bilayers (e.g., POPC membranes) using GROMACS. Calculate logP (octanol-water) and permeability coefficients (Pe) .
- QSAR models : Train algorithms on imidazo-purine analogs to predict blood-brain barrier penetration (e.g., VolSurf+ descriptors) .
Basic: Experimental design for enzymatic inhibition assays
Methodological Answer:
- Dose-response curves : Use 8–10 concentrations (1 nM–100 µM) in triplicate. Fit data to Hill equation for EC50/IC50 determination .
- Controls : Include positive (known inhibitor) and vehicle (DMSO <0.1%) controls. Z’-factor >0.5 ensures assay robustness .
Advanced: Addressing batch-to-batch variability in biological activity
Methodological Answer:
- Quality control : Implement NMR and LC-MS batch certification. Track impurities (e.g., dehalogenated byproducts) that may antagonize activity .
- Statistical modeling : Use ANOVA to identify significant variability sources (e.g., solvent purity, storage conditions) .
Advanced: Integrating multi-omics data to elucidate mechanism of action
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
